

Application Notes and Protocols for Cy5.5 Hydrazide in Flow Cytometry

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Compound of Interest

Compound Name: Cy5.5 hydrazide

Cat. No.: B15554994

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Introduction

Cy5.5 hydrazide is a near-infrared (NIR) fluorescent dye that serves as a powerful tool for the detection and quantification of cell surface glycoproteins by flow cytometry. This method relies on the selective oxidation of sialic acid residues on the cell surface, followed by the covalent labeling of the resulting aldehyde groups with the hydrazide moiety of the Cy5.5 dye. The long emission wavelength of Cy5.5 minimizes interference from cellular autofluorescence, enabling high-sensitivity analysis. These application notes provide a detailed protocol for the use of **Cy5.5 hydrazide** for labeling live cells for flow cytometry, including quantitative data and troubleshooting guidelines.

Principle of the Method

The labeling of cell surface glycoproteins with **Cy5.5 hydrazide** is a two-step process:

- **Oxidation:** Mild treatment of live cells with sodium periodate (NaIO_4) selectively oxidizes the cis-diol groups present in sialic acid residues on the cell surface glycans. This reaction cleaves the bond between adjacent hydroxyl-bearing carbons, creating reactive aldehyde groups.
- **Labeling:** The hydrazide group ($-\text{CONHNH}_2$) of **Cy5.5 hydrazide** then specifically reacts with these newly formed aldehyde groups under mildly acidic conditions to form a stable

hydrazone bond. This covalent linkage results in the fluorescent tagging of the cell surface.

Quantitative Data

The following table summarizes key quantitative parameters for **Cy5.5 hydrazide** and its application in flow cytometry.

Parameter	Value	Notes
Excitation Maximum	~673 nm	Optimal excitation with a red laser (e.g., 633 nm or 640 nm).
Emission Maximum	~707 nm	Detected in a far-red channel (e.g., using a 695 nm long-pass or similar filter).
Molar Extinction Coefficient	~209,000 M ⁻¹ cm ⁻¹	High coefficient contributes to bright fluorescent signals.
Recommended NaIO ₄ Concentration	1 mM	For selective oxidation of sialic acids.
Recommended Cy5.5 Hydrazide Concentration	10-50 µM	Optimal concentration should be determined empirically for each cell type.
Incubation Time (Labeling)	30-60 minutes	At room temperature, protected from light.
Expected Labeling Efficiency	>85%	Dependent on cell type and sialic acid expression levels.
Cell Viability	>90%	Typically high, but should be assessed for each experiment.

Experimental Protocols

Materials and Reagents

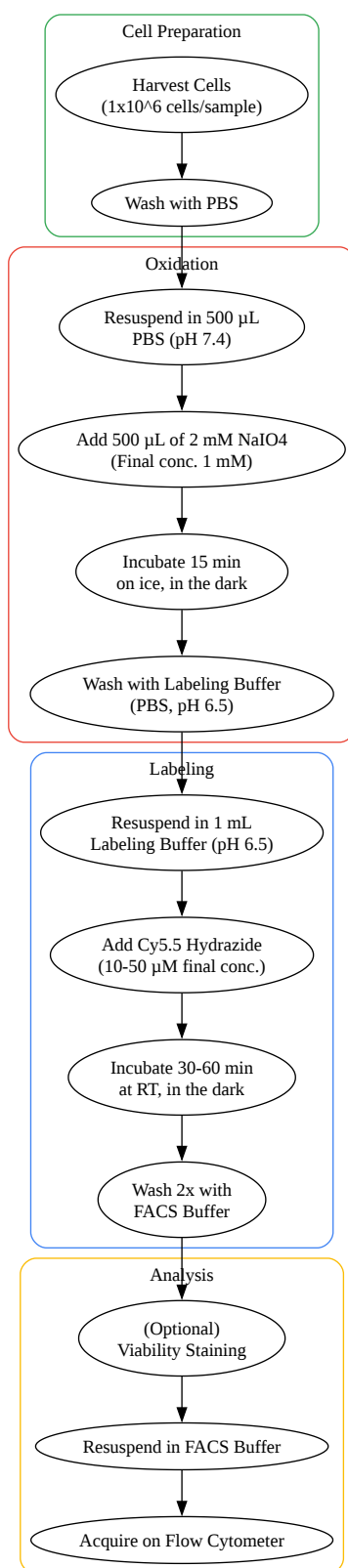
- Cells of interest: Suspension or adherent cells (1 x 10⁶ cells per sample)

- **Cy5.5 hydrazide**: Store at -20°C, protected from light.
- Sodium periodate (NaIO_4): Prepare fresh solution for each experiment.
- Phosphate Buffered Saline (PBS): $\text{Ca}^{2+}/\text{Mg}^{2+}$ free, pH 7.4.
- Labeling Buffer: PBS, pH 6.5.
- FACS Buffer: PBS with 1-2% Fetal Bovine Serum (FBS) and 1-2 mM EDTA.
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Viability Dye: A dye compatible with the Cy5.5 emission spectrum (e.g., a dye excited by a violet or blue laser).
- 1.5 mL Microcentrifuge Tubes
- Flow Cytometer

Preparation of Reagents

- **Cy5.5 Hydrazide** Stock Solution (10 mM):
 - Bring the vial of **Cy5.5 hydrazide** to room temperature.
 - Dissolve the contents in anhydrous DMSO to a final concentration of 10 mM.
 - Vortex thoroughly to ensure complete dissolution.
 - Store any unused stock solution at -20°C in small aliquots, protected from light.
- Sodium Periodate Solution (2 mM):
 - Immediately before use, dissolve sodium periodate in PBS (pH 7.4) to a final concentration of 2 mM.
 - Protect the solution from light.

Experimental Workflow



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Detailed Protocol

- Cell Preparation:
 - Harvest cells and wash once with ice-cold PBS by centrifugation (e.g., 300-400 x g for 5 minutes at 4°C).
 - Resuspend the cell pellet in 500 µL of ice-cold PBS (pH 7.4).
- Oxidation of Cell Surface Sialic Acids:
 - To the 500 µL cell suspension, add 500 µL of the freshly prepared 2 mM sodium periodate solution to achieve a final concentration of 1 mM.
 - Incubate the cells on ice for 15 minutes in the dark.
 - Quench the reaction and wash the cells by adding 1 mL of Labeling Buffer (PBS, pH 6.5) and centrifuging at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.
- Labeling with **Cy5.5 Hydrazide**:
 - Resuspend the oxidized cells in 1 mL of Labeling Buffer (PBS, pH 6.5).
 - Add the desired amount of **Cy5.5 hydrazide** stock solution to achieve a final concentration of 10-50 µM. It is recommended to titrate the dye concentration for optimal signal-to-noise ratio.
 - Incubate for 30-60 minutes at room temperature, protected from light.
 - Wash the cells twice with 1 mL of FACS Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
- Flow Cytometry Analysis:
 - (Optional but recommended) Perform a viability stain according to the manufacturer's protocol.
 - Resuspend the final cell pellet in an appropriate volume of FACS Buffer (e.g., 300-500 µL).

- Acquire events on a flow cytometer equipped with a red laser for excitation (e.g., 633 or 640 nm) and an appropriate detector for Cy5.5 emission (e.g., a filter centered around 710 nm with a 50 nm bandpass).

Controls for Flow Cytometry

- Unstained Cells: To determine the level of autofluorescence.
- Cells treated with **Cy5.5 hydrazide** without prior periodate oxidation: To assess non-specific binding of the dye.
- Cells stained with a viability dye only: To set compensation and gating for live/dead discrimination.

Signaling Pathway and Chemical Reaction

The labeling process does not directly probe a biological signaling pathway but rather relies on a specific chemical reaction. The diagram below illustrates the chemical transformation occurring on the cell surface.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Weak or No Signal	Inefficient oxidation.	Ensure the sodium periodate solution is fresh and the pH of the buffer is correct.
Low expression of sialic acids.	Use a positive control cell line known to have high sialic acid expression.	
Suboptimal dye concentration.	Titrate the Cy5.5 hydrazide concentration (e.g., from 10 to 100 μ M).	
High Background	Non-specific binding of the dye.	Include a control of non-oxidized cells stained with the dye. Increase the number of wash steps after labeling.
Incomplete quenching of oxidation.	Ensure proper quenching or thorough washing after the oxidation step.	
Poor Cell Viability	Harsh cell handling.	Handle cells gently, keep on ice when possible, and minimize centrifugation speeds.
High concentration of sodium periodate.	Ensure the final concentration of NaIO ₄ does not exceed 1-2 mM.	

Conclusion

Cy5.5 hydrazide provides a reliable and sensitive method for the fluorescent labeling of cell surface glycoproteins for flow cytometry analysis. By following the detailed protocols and optimizing the reaction conditions, researchers can achieve robust and reproducible results for the characterization of cellular glycosylation patterns.

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